Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate)
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Overview
Description
Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) is a complex organic compound featuring a thiophene ring system linked to two benzofuran rings through azanediyl bridges
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with amines to form thiophene derivatives. The reaction can be conducted under neutral or weakly acidic conditions.
Heterocyclization Reactions: Thiophene-2,5-dicarbonyldichloride can be reacted with amines such as pyrazole in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale heterocyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives of the thiophene and benzofuran rings.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, leading to different structural isomers.
Substitution: Substitution reactions at various positions on the thiophene and benzofuran rings can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkyl halides
Major Products Formed:
Oxidized derivatives: Thiophene-2,5-dicarboxylic acid, benzofuran-2-carboxylic acid
Reduced derivatives: Thiophene-2,5-dimethyl, benzofuran-2-methyl
Substituted derivatives: Halogenated thiophenes, alkylated benzofurans
Scientific Research Applications
Chemistry: The compound can be used as a precursor for the synthesis of more complex molecules, including pharmaceuticals and advanced materials. Biology: Its unique structure may make it a candidate for biological studies, potentially interacting with various biomolecules. Medicine: Industry: Use in the development of new materials, such as polymers and coatings, due to its structural properties.
Safety and Hazards
Mechanism of Action
The exact mechanism by which Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) exerts its effects would depend on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Thiophene-2,5-dicarboxylic acid
Benzofuran-2-carboxylic acid
Poly(ethylene 2,5-furandicarboxylate) (PEF)
Thiophene-aromatic polyesters
Uniqueness: Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) stands out due to its complex structure, which includes both thiophene and benzofuran rings linked through azanediyl bridges. This structural complexity can lead to unique chemical and biological properties not found in simpler thiophene or benzofuran derivatives.
Properties
IUPAC Name |
ethyl 3-[[5-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8S/c1-3-35-27(33)23-21(15-9-5-7-11-17(15)37-23)29-25(31)19-13-14-20(39-19)26(32)30-22-16-10-6-8-12-18(16)38-24(22)28(34)36-4-2/h5-14H,3-4H2,1-2H3,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQSOZHHAUROAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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